n-(1-(2-Methoxyphenyl)ethyl)isobutyramide
Overview
Description
n-(1-(2-Methoxyphenyl)ethyl)isobutyramide: is an organic compound with the molecular formula C13H19NO2 It is characterized by the presence of a methoxyphenyl group attached to an ethyl chain, which is further connected to an isobutyramide moiety
Scientific Research Applications
Chemistry: n-(1-(2-Methoxyphenyl)ethyl)isobutyramide is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound is used to study the effects of methoxyphenyl derivatives on cellular processes. It can be used as a model compound to investigate the interactions between small molecules and biological macromolecules.
Medicine: this compound has potential applications in medicinal chemistry. It can be used as a lead compound for the development of new drugs targeting specific biological pathways. Its amide moiety allows for the formation of hydrogen bonds with biological targets, enhancing its binding affinity and specificity.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the formulation of coatings, adhesives, and other advanced materials.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of N-[1-(2-methoxyphenyl)ethyl]-2-methylpropanamide is not yet clear. It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(1-(2-Methoxyphenyl)ethyl)isobutyramide typically involves the reaction of 2-methoxyphenylacetic acid with isobutyryl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine to form the final amide product. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger quantities of the starting materials and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: n-(1-(2-Methoxyphenyl)ethyl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.
Reduction: The amide group can be reduced to form an amine, which can further undergo alkylation or acylation reactions.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium iodide (NaI) in acetone or other polar aprotic solvents.
Major Products:
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Mechanism of Action
The mechanism of action of n-(1-(2-Methoxyphenyl)ethyl)isobutyramide involves its interaction with specific molecular targets in biological systems. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the amide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
n-(1-(2-Hydroxyphenyl)ethyl)isobutyramide: Similar structure but with a hydroxyl group instead of a methoxy group.
n-(1-(2-Methylphenyl)ethyl)isobutyramide: Similar structure but with a methyl group instead of a methoxy group.
n-(1-(2-Chlorophenyl)ethyl)isobutyramide: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness: n-(1-(2-Methoxyphenyl)ethyl)isobutyramide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological targets. Additionally, the methoxy group can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s activity.
Properties
IUPAC Name |
N-[1-(2-methoxyphenyl)ethyl]-2-methylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-9(2)13(15)14-10(3)11-7-5-6-8-12(11)16-4/h5-10H,1-4H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOTZMNWSORPEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C)C1=CC=CC=C1OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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